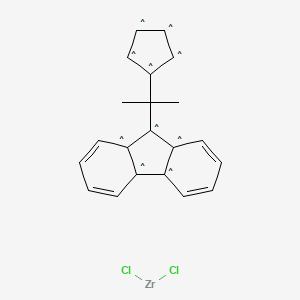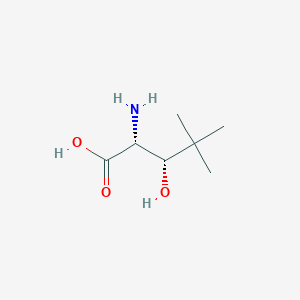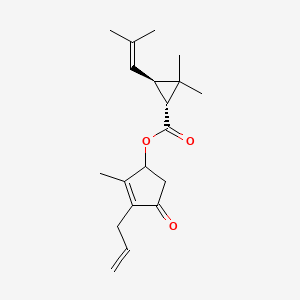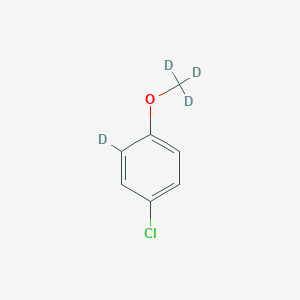
2-Cyanopyridin-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYANOPYRIDINE-D4 is a deuterated form of 2-cyanopyridine, a compound that belongs to the class of nitriles. The deuterium atoms replace the hydrogen atoms in the pyridine ring, making it useful in various scientific studies, particularly in the field of spectroscopy. This compound is often used as a building block in organic synthesis and has applications in pharmaceuticals, agrochemicals, and material science.
Wissenschaftliche Forschungsanwendungen
2-CYANOPYRIDINE-D4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties .
Wirkmechanismus
Target of Action
The primary target of 2-Cyanopyridine-D4 is cysteine , an amino acid . The compound has been found to react efficiently with cysteine, particularly under aqueous and mild conditions .
Mode of Action
2-Cyanopyridine-D4 interacts with its target, cysteine, through a process known as N-terminal cysteine bioconjugation . This interaction is facilitated by the presence of electron-withdrawing groups in 2-cyanopyridines . The highly reactive nature of 2-cyanopyridines also enables the peptide bond cleavage of glutathione .
Biochemical Pathways
The interaction of 2-Cyanopyridine-D4 with cysteine affects the glutathione pathway . Glutathione, a peptide composed of three amino acids (cysteine, glutamic acid, and glycine), plays a crucial role in cellular processes such as detoxification and immune function. The compound’s action results in the cleavage of the peptide bond in glutathione .
Pharmacokinetics
The compound’s efficient reaction with cysteine under aqueous and mild conditions suggests that it may have good bioavailability .
Result of Action
The result of 2-Cyanopyridine-D4’s action is the chemical modification of bioactive peptides . By enabling N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione, the compound can modify the structure and function of these peptides .
Action Environment
The action of 2-Cyanopyridine-D4 is influenced by environmental factors such as the presence of water and the condition of the environment . The compound reacts efficiently with cysteine under aqueous and mild conditions, suggesting that its action, efficacy, and stability may be influenced by these factors .
Biochemische Analyse
Biochemical Properties
2-CYANOPYRIDINE-D4 has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to react efficiently with cysteine under aqueous and mild conditions . This interaction is believed to be facilitated by the electron-withdrawing groups present in 2-CYANOPYRIDINE-D4 .
Cellular Effects
The effects of 2-CYANOPYRIDINE-D4 on cells are largely dependent on its interactions with various biomolecules. For example, it has been shown to enable the peptide bond cleavage of glutathione . This suggests that 2-CYANOPYRIDINE-D4 may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-CYANOPYRIDINE-D4 involves its interaction with biomolecules at the molecular level. For instance, it has been shown to react with cysteine, leading to the formation of a thiazoline ring . This reaction is believed to be facilitated by the electron-withdrawing groups present in 2-CYANOPYRIDINE-D4 .
Temporal Effects in Laboratory Settings
It has been shown that 2-CYANOPYRIDINE-D4 can form stable intermolecular hydrogen bonds, suggesting potential for long-term stability .
Metabolic Pathways
2-CYANOPYRIDINE-D4 is involved in various metabolic pathways. For instance, it has been shown to react with cysteine, leading to the formation of a thiazoline ring . This suggests that 2-CYANOPYRIDINE-D4 may play a role in the metabolism of cysteine and other related compounds .
Transport and Distribution
Given its ability to interact with various biomolecules, it is likely that 2-CYANOPYRIDINE-D4 may be transported and distributed via various transporters or binding proteins .
Subcellular Localization
Given its ability to interact with various biomolecules, it is likely that 2-CYANOPYRIDINE-D4 may be localized to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-CYANOPYRIDINE-D4 typically involves the deuteration of 2-cyanopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts under controlled conditions. The process can be carried out using deuterium gas or deuterated reagents in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Industrial Production Methods
Industrial production of 2-CYANOPYRIDINE-D4 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure complete deuteration. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-CYANOPYRIDINE-D4 undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents like LiAlH4 in ether or catalytic hydrogenation using Pd/C in ethanol.
Cyclization: Acid or base catalysts in solvents like toluene or dichloromethane (DCM) .
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Primary Amines: Resulting from reduction reactions.
Heterocyclic Compounds: Produced via cyclization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanopyridine: The non-deuterated form, commonly used in organic synthesis.
4-Cyanopyridine: A structural isomer with different reactivity and applications.
2-Cyanothiopyridine: Contains a sulfur atom, offering different chemical properties and reactivity .
Uniqueness
2-CYANOPYRIDINE-D4 is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic isotope effect investigations. Its stability and reactivity make it a valuable tool in various fields of research and industry .
Eigenschaften
CAS-Nummer |
1219795-17-1 |
|---|---|
Molekularformel |
C6D4N2 |
Molekulargewicht |
108.1340071 |
Synonyme |
2-CYANOPYRIDINE-D4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)


